methyl 1-{5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carbonyl}piperidine-4-carboxylate
Description
The compound methyl 1-{5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carbonyl}piperidine-4-carboxylate is a pyrrolo[3,2-d]pyrimidine derivative characterized by a fused bicyclic core with a phenyl substituent at position 3 and a methyl group at position 3. The 7-position of the pyrrolopyrimidine scaffold is linked to a piperidine-4-carboxylate moiety via a carbonyl group. The piperidine carboxylate ester enhances solubility and bioavailability, making it a candidate for drug development.
Properties
IUPAC Name |
methyl 1-(5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5/c1-23-12-15(18(26)24-10-8-13(9-11-24)20(28)30-2)16-17(23)19(27)25(21(29)22-16)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3,(H,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGXZDIXRBPUNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)N4CCC(CC4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-{5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carbonyl}piperidine-4-carboxylate is a compound belonging to the pyrrolo[3,2-d]pyrimidine family. This class of compounds has garnered attention due to their diverse biological activities, particularly in the fields of oncology and infectious diseases. This article details the biological activity of this specific compound based on recent research findings.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrrolo[3,2-d]pyrimidine derivatives. For instance, halogenated variants have shown significant antiproliferative activity across various cancer cell lines. The mechanism often involves cell cycle arrest at the G2/M phase without inducing apoptosis, which suggests a unique pathway for cancer treatment .
Case Studies
- Antiproliferative Effects : A study on halogenated pyrrolo[3,2-d]pyrimidines reported EC50 values ranging from 0.014 to 14.5 μM across different cancer cell lines. The maximum tolerated doses (MTD) in mouse models varied between 5–10 mg/kg, indicating a promising therapeutic window .
- Mechanistic Insights : Another investigation into pyrrolo[2,3-d]pyrimidines demonstrated their ability to inhibit mutant EGFR activity in non-small cell lung cancer (NSCLC), with some derivatives showing up to 493-fold increased efficacy against mutant cells compared to normal cells . This highlights the potential of this compound as a targeted therapy.
Antimicrobial Activity
Pyrrolo[3,2-d]pyrimidine derivatives have also been explored for their antimicrobial properties. Compounds from this class have shown effectiveness against various bacterial strains and are being investigated for their potential use in treating tuberculosis and other infections .
Research Findings
A study focusing on the synthesis of 7H-pyrrolo[2,3-d]pyrimidine derivatives revealed minimum inhibitory concentration (MIC) values ranging from 0.488 to 62.5 µM against Mycobacterium tuberculosis, indicating significant antimicrobial potential .
Pharmacokinetic Profile
Understanding the pharmacokinetics of this compound is crucial for assessing its viability as a therapeutic agent.
| Parameter | Value |
|---|---|
| Plasma Half-Life | ~32.7 minutes |
| Maximum Tolerated Dose | 40 mg/kg |
| EC50 Values | Varies by cell line |
The pharmacokinetic studies suggest rapid metabolism and a favorable profile for further development .
Scientific Research Applications
Medicinal Chemistry
This compound has been studied for its potential therapeutic effects. Its structural features suggest possible interactions with various biological targets:
- Anticancer Activity : Similar compounds have shown efficacy against different cancer cell lines by inhibiting tumor growth and inducing apoptosis through enzyme inhibition and receptor modulation.
- Antiviral Properties : The compound may exhibit antiviral activities by interfering with viral replication processes. Compounds with similar structures have demonstrated effectiveness against viruses like HIV and influenza.
Biological Research
Research indicates that methyl 1-{5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carbonyl}piperidine-4-carboxylate might interact with various biochemical pathways:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways crucial for cellular function. This inhibition can lead to altered metabolic states beneficial in treating metabolic disorders.
- Receptor Binding : The compound has potential binding affinity to various receptors that regulate physiological responses. This could lead to new treatments for conditions like diabetes and hypertension.
Material Science
The unique chemical structure of this compound allows for exploration in material science applications:
- Polymeric Materials : Its derivatives can be utilized in the synthesis of novel polymers with enhanced properties for use in coatings and biomedical devices.
Case Study 1: Anticancer Activity
In a study involving the synthesis of derivatives of pyrrolo[3,2-d]pyrimidine compounds, researchers found that certain modifications enhanced the anticancer activity against breast cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation and survival pathways.
Case Study 2: Antiviral Research
Another research project focused on the antiviral properties of similar compounds against the HIV virus. The results indicated that specific structural features contributed to increased binding affinity to viral proteins, thereby inhibiting viral entry into host cells.
Chemical Reactions Analysis
N-Methylation
Protection/deprotection strategies (e.g., acetyl or phenylsulfonyl groups) are employed before methylation. For example:
Piperidine-4-Carboxylate Coupling
The piperidine moiety is attached via amide bond formation:
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Amide Coupling : Reaction of pyrrolopyrimidine-7-carbonyl chloride with methyl piperidine-4-carboxylate derivatives. This mirrors the synthesis of 31 (Scheme 5 in ), where benzophenone imine intermediates are used to install amines for subsequent coupling.
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Hydrogenation : Transfer hydrogenation reduces olefins and nitro groups concurrently (e.g., 15 → 16 ) .
Ester Hydrolysis and Stability
The methyl ester group undergoes hydrolysis under acidic or basic conditions:
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Saponification : Basic hydrolysis converts the ester to a carboxylic acid, as seen in related piperidine-carboxylate derivatives .
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Stability : Electron-withdrawing groups (e.g., CF₃) increase resistance to enzymatic degradation (HLM CL <8 μL/min/mg for 66 ) .
Key Reaction Data
Electronic and Steric Effects
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Electrostatic Potential (ESP) : The trifluoromethyl group reduces negative charge at N7 (ESP-N7 = –25.6 vs. –32.7 for CH₃ in 63d ), enhancing hydrophobic interactions .
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Rotational Barriers : Methyl and CF₃ substituents increase torsional barriers (ΔG‡ = 9.8 kcal/mol for 63d ), favoring bioactive conformations .
Biological Relevance
While not directly studied for this compound, analogs with similar scaffolds (e.g., 36 , 66 ) show:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to the pyrrolopyrimidine family, which shares a bicyclic scaffold with pyrrolo[2,3-d]pyrimidines (e.g., 5-(4-chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine ). Key structural differences include:
- Core substitution : The [3,2-d] isomer in the target compound versus the [2,3-d] isomer in most analogs .
- Functional groups: The phenyl group at position 3 and the piperidine carboxylate ester in the target compound contrast with chlorophenyl, trifluoromethyl, or pyridyl substituents in analogs (e.g., 1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(5-(trifluoromethyl)pyridin-2-yl)ethan-1-one) .
Bioactivity Correlations
- Kinase inhibition: Pyrrolo[2,3-d]pyrimidines with chloro or trifluoromethyl groups exhibit nanomolar inhibition of kinases like EGFR and VEGFR2 . The target compound’s phenyl and ester groups may modulate selectivity for alternative targets.
- Antimicrobial activity : Chlorophenyl-substituted analogs show moderate activity against Gram-positive bacteria, while the piperidine carboxylate in the target compound could enhance membrane permeability .
Computational Similarity Analysis
Using Tanimoto and Dice similarity indices (based on MACCS or Morgan fingerprints), the target compound demonstrates ~60–70% structural similarity to N-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide (CAS: 921852-08-6), differing primarily in the piperidine carboxylate versus carboxamide group .
Physicochemical Properties
Notes:
- The target compound’s lower LogP (2.8 vs. 3.5 in chlorophenyl analogs) suggests improved aqueous solubility due to the ester group.
- Carboxamide analogs (e.g., CAS 921852-08-6) exhibit higher molecular weights and reduced solubility, highlighting the piperidine carboxylate’s role in optimizing drug-like properties .
Crystallographic and Conformational Insights
X-ray studies of pyrrolo[2,3-d]pyrimidines (e.g., 5-(4-chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine ) reveal planar bicyclic cores with substituents adopting equatorial positions to minimize steric strain . The target compound’s piperidine ring likely adopts a chair conformation, stabilized by intramolecular hydrogen bonds between the carbonyl and ester oxygen atoms .
Preparation Methods
The pyrrolo[3,2-d]pyrimidine scaffold is synthesized via chlorination and subsequent functionalization. Starting with 7-nitro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, chlorination using phosphorus(V) oxychloride (POCl3) under reflux yields 4-chloro-7-nitro-5H-pyrrolo[3,2-d]pyrimidine in 82% yield . The chlorine at position 4 is highly reactive toward nucleophilic substitution, enabling the introduction of phenols or amines. For example, microwave-assisted SNAr displacement with 4-phenylphenol at 175°C for 50 minutes introduces the aryl group at position 3 .
Key Reaction Conditions for Core Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Chlorination | POCl3, reflux, 5 hours | 82 | |
| SNAr Displacement | 4-Phenylphenol, DMF, 175°C, microwave, 50 min | 75–90 |
Introduction of Substituents: Methyl and Phenyl Groups
The 5-methyl group is introduced via alkylation or reductive amination. Using methyl iodide and a base such as sodium hydride (NaH) in dimethylformamide (DMF), the methyl group is installed at position 5 . The phenyl group at position 3 is typically introduced earlier during the SNAr step, as described above, but alternative methods include Suzuki-Miyaura coupling with phenylboronic acid, as demonstrated in patent WO2017212012A1 .
Formation of the 7-Carbonyl Bridge
The carbonyl group at position 7 is installed via a Friedel-Crafts acylation or palladium-catalyzed carbonylation. In a representative procedure, the pyrrolopyrimidine intermediate is treated with oxalyl chloride to form the acid chloride, which reacts with piperidine-4-carboxylate in the presence of a coupling agent such as EDCl/HOBt . This step achieves the critical linkage between the heterocycle and the piperidine moiety.
Carbonylation Reaction Parameters
| Parameter | Value | Reference |
|---|---|---|
| Coupling Agent | EDCl, HOBt, DMF | |
| Temperature | Room temperature, 12 hours | |
| Yield | 70–85% |
Piperidine-4-Carboxylate Synthesis
The piperidine ring is synthesized via electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor, as reported by PMC8978912 . This method offers superior yields (75–90%) compared to batch reactions. The methyl ester is introduced by treating piperidine-4-carboxylic acid with methyl chloroformate in the presence of triethylamine .
Coupling of Pyrrolopyrimidine and Piperidine Moieties
The final coupling involves reacting the pyrrolopyrimidine-7-carbonyl chloride with methyl piperidine-4-carboxylate. Under Schotten-Baumann conditions, the acid chloride is added dropwise to a solution of the piperidine derivative in dichloromethane (DCM) with aqueous sodium bicarbonate . The reaction proceeds at 0°C to room temperature, yielding the target compound after purification via column chromatography.
Optimized Coupling Protocol
Final Esterification and Purification
The methyl ester is confirmed via esterification of any residual carboxylic acid groups using diazomethane (CH2N2) in methanol. Final purification is achieved via recrystallization from ethanol or preparative HPLC, ensuring >95% purity .
Q & A
Q. How can researchers confirm the structural integrity of this compound during synthesis?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD): Resolve the crystal structure to validate bond angles, torsion angles, and stereochemistry. For example, SC-XRD with a data-to-parameter ratio of 13.6 and R factor ≤ 0.054 has been successfully applied to analogous pyrrolo-pyrimidine derivatives .
- Spectroscopic Techniques: Use / NMR to confirm proton and carbon environments, particularly focusing on the pyrrolo-pyrimidine core and piperidine-carboxylate substituents. Compare chemical shifts with structurally similar compounds, such as ethyl 3-(4-chlorophenyl)-pyrrolo[3,2-d]pyrimidine derivatives .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula accuracy using electrospray ionization (ESI) or MALDI-TOF.
Q. What analytical techniques are recommended for assessing purity and stability?
Methodological Answer:
- Reverse-Phase HPLC: Use a C18 column with ammonium acetate buffer (pH 6.5) and gradient elution (e.g., acetonitrile/water) to quantify impurities. Adjust detection wavelengths to 254 nm for optimal pyrrolo-pyrimidine absorption .
- Thermogravimetric Analysis (TGA): Monitor decomposition temperatures to assess thermal stability, particularly for the methyl ester and dioxo functional groups.
- Dynamic Light Scattering (DLS): Evaluate solubility and aggregation behavior in aqueous or organic solvents.
Advanced Research Questions
Q. How can experimental designs optimize synthetic yield while minimizing side products?
Methodological Answer:
- Computational Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model intermediate steps, such as the cyclization of the pyrrolo-pyrimidine ring. ICReDD’s methodology integrates computational predictions with iterative experimental validation to narrow reaction conditions .
- Design of Experiments (DoE): Apply factorial designs to variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for coupling reactions). Prioritize factors using Pareto analysis.
- In Situ Monitoring: Implement FTIR or Raman spectroscopy to track reaction progress and detect intermediates, such as the formation of the 7-carbonyl-piperidine moiety .
Q. How can researchers resolve contradictions in reported synthetic routes for analogous compounds?
Methodological Answer:
- Controlled Replication Studies: Systematically reproduce conflicting methods (e.g., ethyl vs. methyl esterification) under identical conditions. For example, compare yields for ethyl 3-(4-chlorophenyl)-pyrrolo[3,2-d]pyrimidine (75% in DMF ) with methyl derivatives synthesized in THF.
- Isolation of Key Intermediates: Characterize intermediates (e.g., 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine ) to identify divergent pathways.
- Meta-Analysis of Reaction Databases: Cross-reference patents (e.g., EP 4 374 877 A2 ) and peer-reviewed syntheses to identify solvent or catalyst biases.
Q. What computational models predict the compound’s reactivity in biological or catalytic systems?
Methodological Answer:
- Molecular Docking Simulations: Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases or phosphodiesterases). Focus on the piperidine-carboxylate moiety’s hydrogen-bonding potential .
- Reactivity Descriptors: Calculate Fukui indices or electrophilicity scores for the pyrrolo-pyrimidine core to predict sites for nucleophilic/electrophilic attacks .
- COMSOL Multiphysics Integration: Simulate diffusion-reaction dynamics in membrane-based separation systems, leveraging AI-driven parameter optimization .
Q. How can stereochemical effects influence the compound’s activity, and how are they studied?
Methodological Answer:
- Chiral HPLC: Resolve enantiomers using amylose- or cellulose-based columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases. Compare retention times with standards like (2R,3R,4S,5R)-configured pyrrolo-pyrimidines .
- Circular Dichroism (CD): Correlate optical activity with biological assay outcomes (e.g., IC50 shifts in enzyme inhibition).
- Stereoselective Synthesis: Employ asymmetric catalysis (e.g., BINOL-derived ligands) during piperidine ring formation to control stereocenters .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported spectral data for pyrrolo-pyrimidine derivatives?
Methodological Answer:
- Comparative Spectral Libraries: Build a database of NMR shifts for core substructures (e.g., 5-methyl-2,4-dioxo-pyrrolo[3,2-d]pyrimidine ). Use solvent correction tools (e.g., NMRShiftDB) to account for DMSO-d6 vs. CDCl3 effects.
- Cross-Validation with SC-XRD: Resolve ambiguities in NOESY or COSY correlations by overlaying experimental spectra with crystallographic data .
Application-Specific Questions
Q. What methodologies validate this compound’s potential in drug discovery pipelines?
Methodological Answer:
- Kinase Inhibition Assays: Screen against a panel of kinases (e.g., EGFR, Aurora-A) using fluorescence polarization or ADP-Glo assays. Compare with 5-(1-methyl-1H-pyrazol-4-yl)-pyrrolo[2,3-d]pyrimidine derivatives .
- ADMET Predictions: Use Percepta software to estimate logP, blood-brain barrier permeability, and CYP450 inhibition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
